molecular formula C12H16Cl2F3N3O B2825773 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride CAS No. 1955499-55-4

2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride

Cat. No.: B2825773
CAS No.: 1955499-55-4
M. Wt: 346.18
InChI Key: KOVAEWLSWNACDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties
The compound 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride features a trifluoroacetamide core linked to a piperidin-4-yl group and a pyridin-3-yl moiety. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological applications. The trifluoromethyl group confers metabolic stability by resisting oxidative degradation, while the piperidine and pyridine rings enable interactions with biological targets through hydrogen bonding and π-π stacking .

Properties

IUPAC Name

2,2,2-trifluoro-N-piperidin-4-yl-N-pyridin-3-ylacetamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3N3O.2ClH/c13-12(14,15)11(19)18(9-3-6-16-7-4-9)10-2-1-5-17-8-10;;/h1-2,5,8-9,16H,3-4,6-7H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOVAEWLSWNACDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N(C2=CN=CC=C2)C(=O)C(F)(F)F.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16Cl2F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride typically involves the reaction of piperidin-4-ylamine with trifluoroacetic anhydride followed by the addition of pyridin-3-ylamine. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen) to prevent oxidation, and the temperature is carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the compound is produced using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow processes are often employed to ensure consistent production. Purification steps, such as recrystallization or chromatography, are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Formation of reduced derivatives, such as alcohols or amines.

  • Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its trifluoroacetyl group is particularly useful in introducing fluorine atoms into organic compounds, which can enhance their stability and biological activity.

Biology: In biological research, the compound is used as a tool to study enzyme mechanisms and protein interactions. Its ability to bind to specific molecular targets makes it valuable in probing biological pathways.

Medicine: In the medical field, derivatives of this compound are explored for their potential therapeutic effects. Its structural features make it a candidate for drug development, particularly in the areas of pain management and neurology.

Industry: In industry, the compound is used in the production of agrochemicals, pharmaceuticals, and advanced materials. Its unique chemical properties make it suitable for various applications, including as a catalyst or intermediate in chemical synthesis.

Mechanism of Action

The mechanism by which 2,2,2-trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride exerts its effects involves its interaction with specific molecular targets. The trifluoroacetyl group enhances the compound's binding affinity to these targets, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Key Features

  • Molecular Formula : Likely $ \text{C}{12}\text{H}{14}\text{Cl}2\text{F}3\text{N}_3\text{O} $ (estimated based on structural analogs).
  • Functional Groups : Trifluoroacetamide, piperidin-4-yl, pyridin-3-yl.
  • Applications: Potential protease inhibition (inferred from pyridine/acetamide-containing analogs in SARS-CoV-2 studies) .

Comparison with Structurally Similar Compounds

Structural Analogs and Their Properties

The following table highlights key differences between the target compound and its analogs:

Compound Name Molecular Formula Key Substituents Salt Form Notable Features Source/CAS
Target Compound $ \text{C}{12}\text{H}{14}\text{Cl}2\text{F}3\text{N}_3\text{O} $ Trifluoro, piperidin-4-yl, pyridin-3-yl Dihydrochloride Enhanced solubility, dual heterocyclic rings N/A
2,2,2-Trifluoro-N-(pyridin-3-yl)acetamide $ \text{C}7\text{H}6\text{F}3\text{N}2\text{O} $ Trifluoro, pyridin-3-yl Free base Lacks piperidine; simpler structure CAS 14815-19-1
N-(3-Bromophenyl)-2-(pyridin-3-yl)acetamide $ \text{C}{13}\text{H}{12}\text{Br}\text{N}_3\text{O} $ Bromophenyl, pyridin-3-yl Free base Bulky bromophenyl substituent Enamine catalog
2-(Dimethylamino)-N-(piperidin-3-yl)acetamide $ \text{C}9\text{H}{19}\text{N}_3\text{O} $ Dimethylamino, piperidin-3-yl Hydrochloride Basic dimethylamino group CAS 1286317-40-5
(2R)-2-(3-Chlorophenyl)-N-(4-methylpyridin-3-yl)propenamide $ \text{C}{15}\text{H}{15}\text{Cl}\text{N}_2\text{O} $ Chlorophenyl, methylpyridine Free base SARS-CoV-2 Mpro inhibitor ($ K_d \approx -22 \, \text{kcal/mol} $) PDB 5RH3

Functional and Pharmacological Differences

Trifluoroacetamide vs. Non-Fluorinated Analogs The trifluoromethyl group in the target compound increases electron-withdrawing effects, enhancing metabolic stability compared to non-fluorinated analogs like N-(3-bromophenyl)-2-(pyridin-3-yl)acetamide . Fluorination may reduce off-target interactions by limiting reactive metabolite formation.

Piperidine vs. Pyridine Modifications The piperidin-4-yl group introduces a saturated six-membered ring, improving conformational flexibility compared to rigid pyridine-only analogs (e.g., 2,2,2-trifluoro-N-(pyridin-3-yl)acetamide) . Piperidine-containing compounds (e.g., 2-(dimethylamino)-N-(piperidin-3-yl)acetamide) often exhibit enhanced blood-brain barrier penetration due to increased lipophilicity .

Salt Form and Solubility The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to mono-hydrochloride (e.g., N-(4-(1,2,5,6-tetrahydropyridin-3-yl)phenyl)acetamide hydrochloride) or free-base analogs .

Biological Activity Pyridine/acetamide-based compounds (e.g., 5RH3) inhibit SARS-CoV-2 Mpro via interactions with HIS163 and ASN142 .

Research Findings and Limitations

  • Binding Affinity : Analogs like 5RH3 exhibit binding affinities better than $-22 \, \text{kcal/mol}$ for SARS-CoV-2 Mpro . The target compound’s trifluoro group and dihydrochloride salt may further optimize these interactions, though experimental validation is needed.
  • Synthetic Challenges: Introducing both piperidine and pyridine rings increases synthetic complexity compared to simpler analogs (e.g., 2-(4-cyanophenyl)-N-(pyridin-3-yl)acetamide) .

Biological Activity

2,2,2-Trifluoro-N-(piperidin-4-yl)-N-(pyridin-3-yl)acetamide dihydrochloride is a synthetic compound notable for its unique trifluoromethyl group and dual amide functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in oncology and neurology. The molecular formula is C12H15ClF3N3O\text{C}_{12}\text{H}_{15}\text{ClF}_3\text{N}_3\text{O}, with a molecular weight of approximately 309.71 g/mol .

The presence of the trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, which are critical for its biological activity. The compound primarily undergoes nucleophilic substitutions and acylation reactions due to its amide functional groups. These properties make it a candidate for various coupling reactions essential in drug development .

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antitumor Activity : The compound has shown efficacy against various cancer cell lines, suggesting potential as an antitumor agent. Its mechanism may involve the inhibition of specific enzymes associated with cancer progression .
  • Neurological Applications : Due to the piperidine moiety, the compound may interact with neurotransmitter systems in the brain, indicating possible applications in treating neurological disorders .

Interaction Studies

Interaction studies have demonstrated that this compound interacts with several biological targets through hydrogen bonding and hydrophobic interactions. These interactions are facilitated by the aromatic rings present in the structure .

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands apart from structurally similar compounds:

Compound NameCAS NumberMolecular FormulaUnique Features
2,2,2-Trifluoro-N-(piperidin-3-ylmethyl)acetamide875551-20-5C₈H₁₃F₃N₂OContains piperidine at a different position
2,2,2-Trifluoro-N-(pyridin-2-ylmethyl)acetamide401575-24-4C₈H₇F₃N₂ODifferent pyridine substitution affecting activity
N-(pyridin-3-yl)acetamide122155559C₁₂H₁₄F₃N₃OLacks trifluoromethyl group; different biological profile

The unique combination of functional groups in this compound enhances its biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on evaluating the biological activity of this compound:

  • Antitumor Efficacy : In vitro studies have reported that this compound exhibits significant cytotoxicity against specific cancer cell lines. For instance, it has been tested against A549 (lung cancer) and MCF7 (breast cancer) cell lines with promising results .
  • Neurotransmitter Modulation : Research has indicated that this compound can modulate neurotransmitter levels in neuronal cultures, suggesting potential therapeutic effects in neurodegenerative diseases .

Q & A

Q. Table 1: Synthesis Optimization Data

ParameterOptimal RangeImpact on Yield/Purity
Temperature50–80°CHigher yields at 70°C
SolventDMF or acetonitrileReduced byproducts
Reaction Time12–24 hoursComplete conversion

Advanced: How to resolve contradictions in spectroscopic data (e.g., NMR) arising from tautomerism or dynamic molecular behavior?

Answer:
Dynamic behavior in solution (e.g., tautomerism between amide/amine groups) can lead to split or broad NMR peaks. Mitigation strategies:

  • Variable-temperature NMR : Conduct experiments at 25°C and −20°C to slow conformational changes and resolve splitting .
  • 2D NMR (HSQC, COSY) : Map coupling patterns to distinguish overlapping signals .
  • Isotopic labeling : Use deuterated solvents or ¹⁵N-labeled analogs to simplify spectra .

Basic: What structural characterization methods are most reliable for confirming the compound’s conformation?

Answer:

  • X-ray crystallography : Resolves 3D structure, including dihedral angles between piperidine and pyridine rings .
  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HMBC to verify trifluoroacetamide and dihydrochloride moieties .
  • PubChem data : Cross-reference experimental spectra with database entries (e.g., CID 135545683) for validation .

Q. Table 2: Key Structural Data

FeatureNMR Shift (δ, ppm)X-ray Bond Length (Å)
Piperidine N-H8.2 (broad)1.01 (N-H)
Trifluoromethyl (CF₃)-63.5 (¹⁹F NMR)1.33 (C-F)

Advanced: What mechanistic pathways govern its reactivity in nucleophilic substitution or amidation reactions?

Answer:
The compound’s dual amide groups and piperidine/pyridine rings participate in:

  • Nucleophilic substitution : Piperidine’s secondary amine acts as a nucleophile; monitor intermediates via LC-MS .
  • Amide bond cleavage : Acidic/basic conditions hydrolyze the trifluoroacetamide group. Kinetic studies (UV-Vis at 260 nm) track degradation rates .
  • Metal coordination : Piperidine’s nitrogen may chelate transition metals (e.g., Cu²⁺), altering reactivity. Use ITC to quantify binding affinities .

Basic: How to assess its potential pharmacological activity using in vitro assays?

Answer:

  • Receptor binding assays : Screen against GPCRs (e.g., serotonin receptors) using radioligand displacement (IC₅₀ calculations) .
  • Enzyme inhibition : Test acetylcholinesterase or kinase inhibition via fluorometric assays (e.g., Ellman’s reagent) .
  • Cytotoxicity : MTT assay on HEK-293 or HepG2 cells to rule out nonspecific toxicity .

Advanced: How to design comparative studies with structural analogs (e.g., piperidine/pyridine derivatives) to elucidate structure-activity relationships?

Answer:

  • Analog selection : Compare with N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride () or 4-(3-fluorophenyl)-2-(piperidin-4-yl)pyrimidine dihydrochloride ().
  • Computational modeling : Perform molecular docking (AutoDock Vina) and MD simulations (GROMACS) to map binding modes .
  • Bioactivity clustering : Use PCA analysis on IC₅₀ data to group compounds by functional group contributions .

Advanced: What strategies address solubility challenges in aqueous buffers for in vivo studies?

Answer:

  • Co-solvents : Use 10% DMSO/PBS or cyclodextrin-based formulations to enhance solubility .
  • Salt forms : Compare dihydrochloride vs. freebase solubility profiles (pH-dependent studies) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (dynamic light scattering for size optimization) .

Advanced: How to evaluate stability under physiological conditions (pH, temperature)?

Answer:

  • Forced degradation : Expose to pH 1.2 (simulated gastric fluid) and pH 7.4 (blood) at 37°C for 24–72 hours .
  • HPLC-MS monitoring : Quantify degradation products (e.g., hydrolyzed amides) .
  • Arrhenius kinetics : Predict shelf-life by extrapolating data from elevated temperatures (40–60°C) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.